

# SAR103168 in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR103168 |           |
| Cat. No.:            | B1191841  | Get Quote |

#### Introduction

SAR103168, chemically identified as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea, is a novel, multi-targeted tyrosine kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias, particularly acute myeloid leukemia (AML).[1] Preclinical studies revealed potent anti-leukemic activity through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2] Despite promising in vitro and in vivo data, its clinical development was halted due to an unpredictable pharmacokinetic profile observed in a Phase I trial.[1][3][4] This document provides a comprehensive technical guide on the core research surrounding SAR103168 in AML, detailing its mechanism of action, preclinical efficacy, clinical trial design, and associated experimental protocols.

#### Mechanism of Action

**SAR103168** functions as a broad-spectrum tyrosine kinase inhibitor. Its anti-leukemic effects are attributed to the simultaneous suppression of multiple signaling cascades crucial for the growth and survival of cancer cells.

#### Key Molecular Targets:

 Src Kinase Family: SAR103168 is a highly potent inhibitor of the entire Src kinase family (e.g., Src, Lyn).[2][5]



- BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, relevant in certain leukemias.[1][2]
- Angiogenic Receptor Tyrosine Kinases (RTKs): It demonstrates significant inhibitory activity against a range of RTKs involved in angiogenesis and cell growth, including:
  - Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2)[1][2]
  - Platelet-Derived Growth Factor Receptor (PDGFR)[1][2]
  - Fibroblast Growth Factor Receptors (FGFR1, FGFR3)[2][5]
  - Tie2[1][2]
  - Epidermal Growth Factor Receptor (EGFR)[1][2]

By inhibiting these kinases, **SAR103168** effectively blocks several downstream signaling pathways. Notably, it inhibits the phosphorylation of STAT5 and key components of the MAPK pathway (JNK, MAPK), which are critical for leukemic cell proliferation and survival.[2][5]

SAR103168 inhibits multiple kinases to block pro-survival pathways.

# **Quantitative Data Presentation Preclinical Efficacy**

The preclinical assessment of **SAR103168** demonstrated significant anti-leukemic activity across various models.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 Value | ATP           | Notes | Course |
|---------------|------------|---------------|-------|--------|
|               | (nM)       | Concentration | Notes | Source |

| Src Kinase | 0.65  $\pm$  0.02 | 100  $\mu$ M | Targets auto-phosphorylation of the kinase domain. |[2][4] [5] |

Table 2: Preclinical Anti-Leukemic Activity of SAR103168



| Model System                     | Key Findings                                                                           | Source    |
|----------------------------------|----------------------------------------------------------------------------------------|-----------|
| AML & CML Cell Lines             | Inhibited proliferation and induced apoptosis at nanomolar IC50 concentrations.        | [1][2]    |
| Primary AML Patient Samples      | >85% of 29 patient samples were sensitive.                                             | [1][2][6] |
| High-Risk AML Patient<br>Samples | Effective in 50% of samples with chromosome 7 abnormalities or complex rearrangements. | [2][5][6] |

| FLT3 Status | Anti-proliferative activity was independent of FLT3 expression. |[2][5] |

Table 3: In Vivo Efficacy in AML Xenograft Models

| Animal Model | AML Cell Lines                   | Treatment                 | Outcome                                             | Source |
|--------------|----------------------------------|---------------------------|-----------------------------------------------------|--------|
| SCID Mice    | KG1, EOL-1,<br>Kasumi-1,<br>CTV1 | SAR103168 (IV<br>or Oral) | Impaired tumor growth and induced tumor regression. | [2][5] |

| SCID Mice | AML and CML models | **SAR103168** + Cytarabine | Showed synergistic anti-tumor activity. |[2][5] |

## **Clinical Trial Data**

A Phase I clinical trial (NCT00981240) was conducted to evaluate **SAR103168** in human subjects.

Table 4: Phase I Clinical Trial (NCT00981240) Key Parameters



| Parameter          | Description                                                                                                                                   | Source |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Official Title     | A Dose Escalation Safety<br>and Pharmacokinetic<br>Study of SAR103168                                                                         | [7]    |
| Patient Population | 29 patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes (MDS).                                            | [3]    |
| Study Design       | Open-label, dose-escalation, multi-center study.                                                                                              | [1]    |
| Dosing Regimen     | Intravenous (IV) infusion over<br>1 hour, once daily for 5<br>consecutive days, repeated<br>every 2 weeks.                                    | [1][7] |
| Primary Objectives | Determine the Maximum     Tolerated Dose (MTD) and     Dose-Limiting Toxicities     (DLTs). 2. Evaluate the     pharmacokinetic (PK) profile. | [1][7] |

| Secondary Objectives | Evaluate safety, preliminary anti-leukemia activity, and metabolic pathways. |[1][7] |

Table 5: Pharmacokinetic and Clinical Outcome of Phase I Trial



| Parameter         | Finding                                                                                  | Notes                                                               | Source |
|-------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------------------|--------|
| Pharmacokinetics  | Plasma Cmax<br>occurred at the end<br>of infusion,<br>followed by a<br>biphasic decline. | Mean half-life of approx. 3-5 hours.                                | [1][3] |
| PK Variability    | Unpredictable relationship between drug dose and plasma exposure.                        | -                                                                   | [1][4] |
| Clinical Efficacy | No clear clinical<br>benefit was<br>demonstrated within<br>the tested dose range.        | Doses may have been sub-therapeutic compared to preclinical models. | [1]    |

| Study Outcome | The study was discontinued by the sponsor before the MTD was reached. | Discontinuation was due to PK unpredictability, not safety concerns. |[3][4] |

# Experimental Protocols Protocol 1: Phase I Clinical Trial Methodology (NCT00981240)

This protocol outlines the key procedures followed during the Phase I clinical trial of **SAR103168**.

- 1. Drug Formulation and Administration:
- The drug was supplied as a concentrate for solution for infusion in vials containing 60 mg of SAR103168 in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[1]
- The formulated drug was administered as an intravenous infusion over one hour daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]



#### 2. Dose Escalation:

- The starting dose was 1.2 mg/m²/day.[7]
- The dose was escalated in new cohorts of 3 to 6 patients based on toxicities observed during the first cycle. The escalation was planned to continue until the MTD was determined.
   [7]
- 3. Pharmacokinetic (PK) Analysis:
- Sample Collection: Blood samples were collected at pre-dose and at multiple time points post-infusion: 30 minutes, 1 hour (end of infusion), 1.08, 1.25, 1.5, 2, 3, 4, 7, and 24 hours after the start of infusion. An additional sample was collected 72 hours after the last treatment in the first course.[1]
- Bioanalytical Method: Plasma concentrations of SAR103168 were quantified using a
  validated liquid chromatography/tandem mass spectrometry (LC/MS-MS) method. The lower
  limit of quantification for this assay was 20 ng/mL.[1]
- 4. Response Evaluation:
- Patient responses were evaluated using the International Working Group (IWG) criteria for acute leukemias and MDS.[1]
- Bone marrow aspirates and biopsies were performed at baseline, on Day 11-14 of the second course, every two courses thereafter, and at the end of the study.[1]

Workflow of the Phase I clinical trial for SAR103168.

# Protocol 2: Preclinical In Vitro Assays (General Methodology)

While specific, detailed protocols were not fully published, the methodologies can be inferred from the reported results and standard laboratory practices.

1. Kinase Inhibition Assays:



- To determine the IC50, purified recombinant kinase domains (e.g., Src(260-535)) would be incubated with a known substrate (e.g., a synthetic peptide) and ATP.[2][5]
- Assays would be performed in the presence of varying concentrations of SAR103168.
- Kinase activity would be measured, typically by quantifying the amount of phosphorylated substrate, often using radioisotope labeling (32P-ATP) or fluorescence-based methods.
- The IC50 value is calculated as the drug concentration that results in 50% inhibition of kinase activity.
- 2. Cell Proliferation and Apoptosis Assays:
- Cell Lines: AML cell lines (e.g., KG1, EOL-1) were cultured under standard conditions.[2][5]
- Proliferation: Cells were seeded in multi-well plates and treated with a dose range of SAR103168 for a defined period (e.g., 72 hours). Cell viability would be assessed using colorimetric assays like MTT or WST-1, or by direct cell counting.
- Apoptosis: Induction of apoptosis would be measured via methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleavage of caspase-3 and PARP.
- 3. Phosphorylation Status Analysis (Western Blot):
- AML cells were treated with SAR103168 for a short duration.
- Cells were lysed, and protein concentrations were determined.
- Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-Src, p-MAPK) and their total protein counterparts.
- Detection with secondary antibodies would allow for the visualization and quantification of changes in protein phosphorylation, indicating pathway inhibition.[2][5]
- 4. Leukemic Progenitor (CFU-L) Assay:



- Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients.
   [2]
- These cells were plated in a semi-solid methylcellulose medium containing a cocktail of cytokines to support the growth of leukemic progenitor colonies (Colony-Forming Unit-Leukemia).
- Cultures were treated with SAR103168 at various concentrations.
- After a standard incubation period (e.g., 7-14 days), the number of colonies was counted to assess the anti-proliferative effect of the drug on the leukemic stem and progenitor cell population.

## Conclusion

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrated substantial promise in preclinical AML models. It effectively induced apoptosis and inhibited proliferation in both AML cell lines and primary patient samples, including high-risk subtypes, by targeting the Src kinase family and other critical pathways.[1][2] However, its transition to clinical application was unsuccessful. A Phase I trial was terminated prematurely due to an unpredictable pharmacokinetic profile, which prevented the establishment of a safe and effective therapeutic dose.[1][3] The research on SAR103168 underscores the critical challenge of translating potent preclinical activity into clinical efficacy, highlighting the importance of drug exposure and predictable pharmacokinetics in the development of novel cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]



- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR103168 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SAR-103168 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [SAR103168 in Acute Myeloid Leukemia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#sar103168-in-acute-myeloid-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com